molecular formula C12H11N3O3 B8548943 2-Nitro-4-(pyridin-4-ylmethoxy)aniline

2-Nitro-4-(pyridin-4-ylmethoxy)aniline

Cat. No.: B8548943
M. Wt: 245.23 g/mol
InChI Key: OVGHHOBXZNMOMQ-UHFFFAOYSA-N
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Description

2-Nitro-4-(pyridin-4-ylmethoxy)aniline is a useful research compound. Its molecular formula is C12H11N3O3 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

2-nitro-4-(pyridin-4-ylmethoxy)aniline

InChI

InChI=1S/C12H11N3O3/c13-11-2-1-10(7-12(11)15(16)17)18-8-9-3-5-14-6-4-9/h1-7H,8,13H2

InChI Key

OVGHHOBXZNMOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC=NC=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Hydroxymethylpyridine (50 mmoles, 5.45 g, 1 equivalent, commercially available from Aldrich) was added in a drop wise fashion to a stirred suspension of 60% sodium hydride (in oil) (55 mmoles, 2.2 g, 1.1 equivalent) in anhydrous DMA (100 ml) at room temperature, over a period of 5 minutes. Upon completion of addition the resulting green reaction mixture was stirred at room temperature for 20 minutes. 4-chloro-2-nitroaniline (50 mmoles, 8.62 g, 1 equivalent) was added to the stirred green reaction mixture over the course of 10 minutes. The reaction mixture was stirred at 80° C. for 12 hours. The reaction mixture was allowed to cool to room temperature, poured into ice-water (300 ml) and extracted with ethyl acetate (3×200 ml). The combined ethyl acetate solutions were washed with water (2×100 ml) and saturated sodium chloride solution (100 ml), dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The resulting crude material was purified by silica flash column chromatography using 20% ethyl acetate-hexane to give 1.576 g of 2-nitro-4-(pyridin-4-ylmethoxy)aniline. (Yield 13%). 1H-NMR (400 MHz, DMSO-d6) 8.60 (d, 2H), 7.91 (d, 1H), 7.52 (br s, 2H), 7.43 (d, 2H), 6.50 (d, 1H), 6.34 (d, 1H), 5.31 (s, 2H). (MS (EI): 246 (MH+).
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Synthesis routes and methods II

Procedure details

A single necked 50 ml flask fitted with a Teflon stirrer, Claisen head fitted with a rubber septa and reflux condenser was charged with iron powder (Aldrich, 6.2 mmoles, 3 equivalents, 0.358 g) and an aqueous solution of ammonium chloride (10.70 mmoles, 5 equivalents, 0.573 g). The slurry was rapidly stirred and a solution of 2-nitro-4-(pyridin-4-ylmethoxy)aniline (2.14 mmoles, 0.525 g) in methanol (10 ml, 5 ml./mmole of nitro compound) was prepared with gentle heating to ensure complete dissolution. The methanolic solution of methyl 2-nitro-4-(pyridin-4-ylmethoxy)aniline was added over a period of 10 minutes using a syringe and needle. Upon completion of addition the reaction mixture was brought to a gentle reflux and the progress of the reaction was monitored by TLC (silica, 100% ethyl acetate or dichloromethane, visualizing by UV). After 1.5 hours, additional iron powder (Aldrich, 6.2 mmoles, 3 equivalents, 0.358 g), ammonium chloride (10.70 mmoles, 5 equivalents, 0.573 g) and methanol (10 ml) was added. The reaction was found to be complete after 2.5 hours. A sintered filtered funnel (60 ml, medium grade sintered) was packed with Celite (20 mm thick) and connected to a Buchner flask. The hot reaction mixture was filtered through the pad of Celite, the flask rinsed with hot methanol (2×25 ml), filtered and the filtered pad washed with more hot methanol (2×40 ml). The combined filtrate was evaporated to dryness. The recovered material was dissolved in 50 ml cold water and 100 ml dichloromethane and allowed to separate. The dichloromethane layer was dried over sodium sulfate, filtered and evaporated under reduced pressure to give 0.497 of 4-(pyridin-4-ylmethoxy)benzene-1,2-diamine which was used in the next step without any further purification. 1H-NMR (400 MHz, DMSO-d6) 10.50 (br s, 4H), 7.68 (d, 2H), 7.42 (m, 2H), 6.60 (d, 1H), 6.41 (s, 1H), 6.22 (d, 1H), 5.12 (s, 2H). (MS (EI): 216 (MH+).
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10 mL
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methyl 2-nitro-4-(pyridin-4-ylmethoxy)aniline
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0.573 g
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0.358 g
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10 mL
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Synthesis routes and methods III

Procedure details

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